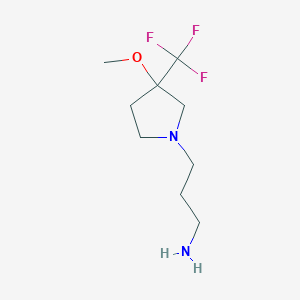
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is a compound that features a pyrrolidine ring substituted with a methoxy and trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of a suitable amine with a trifluoromethylated ketone under reductive amination conditions. The methoxy group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the methoxy group to a hydroxyl group.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the methoxy group may influence the compound’s pharmacokinetic properties. The pyrrolidine ring provides structural rigidity and contributes to the overall three-dimensional shape of the molecule, which is crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Pyrrolidin-1-yl)propan-1-amine: Lacks the methoxy and trifluoromethyl groups, resulting in different chemical and biological properties.
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-amine: Similar structure but with an additional carbon in the alkyl chain, which can affect its reactivity and biological activity.
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine: Shorter alkyl chain, leading to different pharmacokinetic and pharmacodynamic properties.
Uniqueness
The presence of both methoxy and trifluoromethyl groups in 3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine makes it unique compared to other pyrrolidine derivatives. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and overall stability.
Biologische Aktivität
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine, a compound characterized by its trifluoromethyl and methoxy substituents, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H15F3N2O
- Molecular Weight : 252.23 g/mol
- IUPAC Name : this compound
This compound features a pyrrolidine ring, which is known for its role in various biological activities, particularly in neuropharmacology.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially leading to improved receptor binding affinity.
Key Mechanisms:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways associated with neurotransmission.
- Enzyme Inhibition : It has been suggested that compounds with similar structures can inhibit key enzymes involved in neurotransmitter metabolism, enhancing their biological effects.
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Biological Activity Data
A summary of the biological activities observed for this compound is presented in the following table:
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds that share structural similarities with this compound:
- GSK-3β Inhibition Study : Research on a series of pyrrolidine derivatives demonstrated that modifications at the trifluoromethyl position significantly impacted GSK-3β inhibition. The most potent derivative exhibited an IC50 value of 360 nM, indicating strong inhibitory potential relevant to neurodegenerative disease treatment .
- Neuroprotective Studies : In models assessing neurotoxicity, compounds with similar structural motifs showed reduced cell death rates under oxidative stress conditions. This suggests that this compound may also confer protective effects against neurotoxic agents .
Eigenschaften
Molekularformel |
C9H17F3N2O |
|---|---|
Molekulargewicht |
226.24 g/mol |
IUPAC-Name |
3-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C9H17F3N2O/c1-15-8(9(10,11)12)3-6-14(7-8)5-2-4-13/h2-7,13H2,1H3 |
InChI-Schlüssel |
QQXSPSAKJAKJGJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CCN(C1)CCCN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















